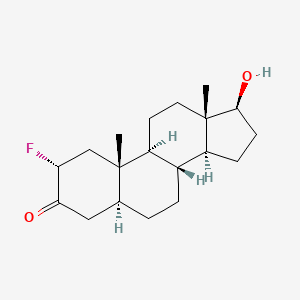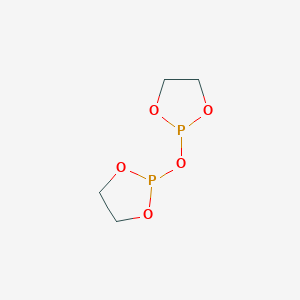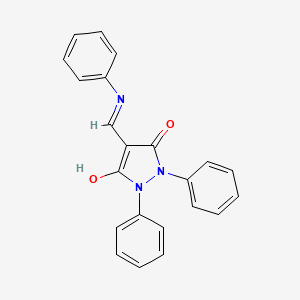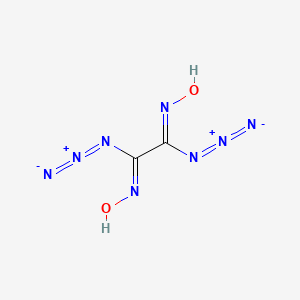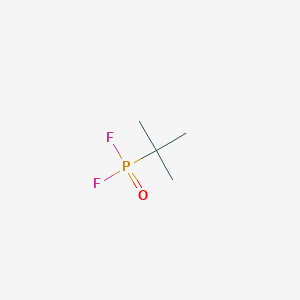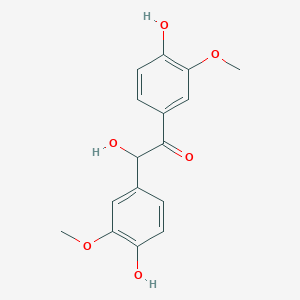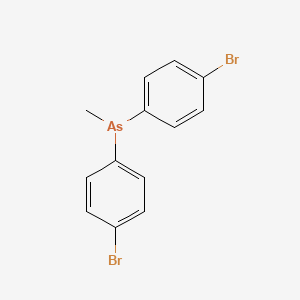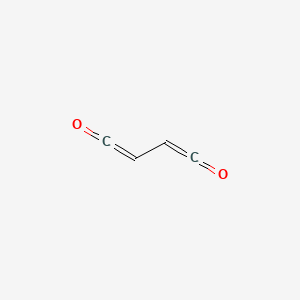
Buta-1,3-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-diene-1,4-dione, also known as bisketene, is an organic compound with the formula C₄H₂O₂. It is a conjugated diene and diketone, characterized by the presence of two double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of vinyl phosphates with organometallic reagents, such as aryllithium, to form trisubstituted buta-1,3-dienes, which can then be further oxidized to yield the desired diketone . Another method involves the palladium-catalyzed cross-coupling reactions of vinyl halides with alkenyl-substituted organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium catalysts and organometallic reagents is common in industrial settings due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Buta-1,3-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
Buta-1,3-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism by which buta-1,3-diene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene and diketone structure. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with the formula C₄H₆.
2,3-Dimethylbuta-1,3-diene: A substituted diene with additional methyl groups.
Vinylethylene: Another conjugated diene with a different substitution pattern.
Uniqueness
Buta-1,3-diene-1,4-dione is unique due to the presence of both diene and diketone functionalities, which confer distinct reactivity and chemical properties compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
2829-38-1 |
|---|---|
Formule moléculaire |
C4H2O2 |
Poids moléculaire |
82.06 g/mol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H |
Clé InChI |
IBHMKHMMZPPEQT-UHFFFAOYSA-N |
SMILES canonique |
C(=C=O)C=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


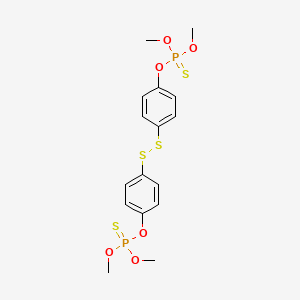
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
